molecular formula C6H6BrNO2 B1377004 5-Bromo-4-methoxypyridin-2-ol CAS No. 1369088-13-0

5-Bromo-4-methoxypyridin-2-ol

Cat. No. B1377004
CAS RN: 1369088-13-0
M. Wt: 204.02 g/mol
InChI Key: IBSZUOVAWOLIED-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxypyridin-2-ol is an organic molecule consisting of a pyridine ring substituted with a bromine atom, a methoxy group, and a hydroxyl group. It has a CAS Number of 1369088-13-0 and a molecular weight of 204.02 .


Molecular Structure Analysis

The molecular formula of this compound is C6H6BrNO2 . The InChI Code is 1S/C6H6BrNO2/c1-10-5-2-6(9)8-3-4(5)7/h2-3H,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a refractive index of 1.555 and a density of 1.453 g/mL at 25 °C .

Scientific Research Applications

Efficient Synthesis and Transformation to Bicyclic δ-Lactams

Sośnicki (2009) elaborated on the synthesis of 5-functionalised-2-methoxypyridines from 5-bromo-2-methoxypyridine using magnesium 'ate' complexes. This synthesis facilitates the creation of bicyclic δ-lactams, demonstrating the compound's role in versatile chemical transformations (Sośnicki, 2009).

Synthesis and Characterization of Gold(I) Complexes

Gallati et al. (2020) synthesized and characterized bromido gold(I) complexes, highlighting the relevance of the 2-methoxypyridin-5-yl residue. These complexes showed promising activity against Cisplatin-resistant ovarian cancer cell lines, underlining the compound's potential in medicinal chemistry, especially in cancer research (Gallati et al., 2020).

Synthesis of Heterocyclic Compounds

Morgentin et al. (2009) described the efficient synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and its potential for creating heterocyclic analogs. This showcases the chemical's utility in generating a variety of heterocyclic structures, important for pharmaceutical and material science applications (Morgentin et al., 2009).

Safety and Hazards

5-Bromo-4-methoxypyridin-2-ol has a GHS07 pictogram and the signal word is "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Mechanism of Action

Target of Action

5-Bromo-4-methoxypyridin-2-ol is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar .

Mode of Action

It is known to be a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

Biochemical Pathways

As a key intermediate in the synthesis of sglt2 inhibitors , it may indirectly affect the sodium-glucose transport proteins (SGLTs) pathway, which plays a crucial role in regulating blood glucose levels.

Pharmacokinetics

As a key intermediate in the synthesis of sglt2 inhibitors , its pharmacokinetic properties would be expected to influence the bioavailability of the final therapeutic compounds.

Result of Action

As a key intermediate in the synthesis of sglt2 inhibitors , it contributes to the overall therapeutic effects of these drugs, which include lowering blood glucose levels.

properties

IUPAC Name

5-bromo-4-methoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-5-2-6(9)8-3-4(5)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSZUOVAWOLIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1369088-13-0
Record name 5-bromo-4-methoxypyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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